molecular formula C14H14O2 B11951756 1,2-Dimethylacenaphthene-1,2-diol CAS No. 92495-72-2

1,2-Dimethylacenaphthene-1,2-diol

Cat. No.: B11951756
CAS No.: 92495-72-2
M. Wt: 214.26 g/mol
InChI Key: QSDXRXVHRKLPHO-UHFFFAOYSA-N
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Description

1,2-Dimethylacenaphthene-1,2-diol is an organic compound with the molecular formula C14H14O2 It is a derivative of acenaphthene, featuring two methyl groups and two hydroxyl groups attached to the acenaphthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylacenaphthene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1,2-dimethylacenaphthene. This reaction typically employs osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the intermediate osmate ester with sodium bisulfite (NaHSO3) to yield the desired diol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of dihydroxylation and reduction can be scaled up for larger-scale synthesis if needed.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylacenaphthene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or quinones.

    Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces diketones or quinones.

    Reduction: Yields hydrocarbons.

    Substitution: Results in various substituted acenaphthene derivatives.

Scientific Research Applications

1,2-Dimethylacenaphthene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethylacenaphthene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. Additionally, the methyl groups can affect the compound’s steric properties, impacting its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxyacenaphthene: Lacks the methyl groups present in 1,2-Dimethylacenaphthene-1,2-diol.

    1,2-Dimethylacenaphthene: Does not have the hydroxyl groups.

    Acenaphthenequinone: An oxidized form of acenaphthene with a quinone structure.

Uniqueness

This compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

92495-72-2

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,2-dimethylacenaphthylene-1,2-diol

InChI

InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3

InChI Key

QSDXRXVHRKLPHO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O

Origin of Product

United States

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